Hydrogen-Bond Donor Count: A Decisive Structural Differentiator vs. N,N,3,3-Tetramethyldiaziridine-1-carboxamide
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide possesses one N–H hydrogen-bond donor (from the secondary amide –C(=O)NH–), whereas its closest structural isomer, N,N,3,3-tetramethyldiaziridine-1-carboxamide (CAS 54897-21-1), contains a tertiary amide and has zero hydrogen-bond donors. This is inferred directly from their SMILES structures: CCNC(=O)N1C(N1)(C)C for the target compound versus O=C(N1NC1(C)C)N(C)C for the comparator . The presence of an H-bond donor can improve aqueous solubility, facilitate target engagement in biological environments, and influence metabolic clearance—factors that cannot be replicated by the fully methyl-substituted analog.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (secondary amide N–H) |
| Comparator Or Baseline | N,N,3,3-Tetramethyldiaziridine-1-carboxamide: 0 HBD |
| Quantified Difference | Target has 1 additional hydrogen-bond donor |
| Conditions | Derived from canonical SMILES structures (CCNC(=O)N1C(N1)(C)C vs O=C(N1NC1(C)C)N(C)C) as reported by ChemBlink and CheMenu |
Why This Matters
A single hydrogen-bond donor difference can alter logP by an estimated 0.5–1.0 units and influence membrane permeability and target binding, making the target compound preferable in applications where an H-bond anchor is mechanistically required.
